Cyclododecene
Overview
Description
Synthesis Analysis
The synthesis of cyclododecene involves a range of methods, including selective dehydrogenative borylation reactions that differentiate between cis and trans isomers of cyclododecene, showcasing the compound's versatile reactivity and the ability to obtain specific isomers for further applications (Singh & Leyva–Pérez, 2024).
Molecular Structure Analysis
The molecular structure of cyclododecene has been elucidated through crystal and molecular structure analyses, revealing different conformations of the ring skeletons in compounds such as cis-cyclododecene. These studies contribute significantly to understanding the spatial arrangement and potential reactivity of cyclododecene (Ermer, Eser, & Dunitz, 1971).
Chemical Reactions and Properties
Cyclododecene undergoes a variety of chemical reactions, including ozonolysis to produce w-formyl carboxylic acid and other products, depending on reaction conditions such as temperature and catalyst presence. This demonstrates the compound's reactivity and the potential to generate valuable chemical intermediates (Kim, Yang, & Kim, 1995).
Physical Properties Analysis
The physical properties of cyclododecene, such as its inclusion in cyclodextrin-functionalized layered metal hydroxides, indicate its hydrophobic characteristics and its ability to interact with hydrophobic nanopockets, leading to the formation of organometallic-organic-inorganic hybrids (Mohanambe & Vasudevan, 2005).
Chemical Properties Analysis
Further, the chemical properties of cyclododecene have been explored through studies on its hydrogenation using lithium naphthalenide and nickel chloride dihydrate, providing a simpler alternative to traditional catalytic hydrogenation methods. This highlights the versatility of cyclododecene in synthetic applications and its potential for generating various derivatives (Alonso & Yus, 2001).
Scientific Research Applications
Hydrogenation Methods : A study by Alonso and Yus (2001) presented an alternative method for the hydrogenation of cyclododecene using a reductive system composed of nickel(II) chloride dihydrate, lithium, and naphthalene, avoiding the need for molecular hydrogen (Alonso & Yus, 2001).
Chemical Transformations and Applications : Oshnyakova et al. (2008) discussed the transformation of cyclododecene into cyclododecanol, a precursor for substances used in the manufacture of polyesters, polyamides, Nylon-12, and plasticizers (Oshnyakova et al., 2008).
Polymerization Studies : Karabulut et al. (2004) described the ring-opening metathesis polymerization of cyclododecene using an electrochemically reduced tungsten-based catalyst. They explored the influence of reaction conditions on polymerization yield and characterized the resulting polymer (Karabulut et al., 2004).
Selective Hydrogenation : Tsuji and Suzuki (1977) achieved high selectivity in hydrogenating cyclododecatriene to cyclododecene using RuCl2(PPh3)3 as a catalyst (Tsuji & Suzuki, 1977).
Oxidation Kinetics : Mahajan, Sharma, and Sridhar (2004) studied the uncatalyzed liquid-phase oxidation of cyclododecene with molecular oxygen, examining the reaction kinetics and proposing a mechanism based on their results (Mahajan et al., 2004).
Heterogeneous Catalysis : Wieβmeier and Hönicke (1996) investigated the heterogeneously catalyzed gas-phase hydrogenation of cyclododecatriene on palladium catalysts with regular pore systems, examining product selectivities and mass transport influences (Wieβmeier & Hönicke, 1996).
Catalyzed Acetoxylation : Kolev et al. (2003) conducted a kinetic study on the palladium(ii)-catalyzed acetoxylation of cyclododecene, obtaining cyclododec-2-en-1-yl acetates with high selectivity (Kolev et al., 2003).
Conformational Analysis : Han et al. (2010) synthesized and determined the configuration and conformation of 1,2-disubstituted cyclododecenes, providing insights into their chemical structure (Han et al., 2010).
Ozonolysis Research : Kim et al. (1995) carried out ozonolysis of cyclododecene, producing various chemical compounds and exploring the reaction variables affecting product distribution (Kim et al., 1995).
Safety And Hazards
properties
IUPAC Name |
cyclododecene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPABJGVBDSCIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880669 | |
Record name | cyclododecene, (e)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Cyclododecene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20495 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cyclododecene, (E)- | |
CAS RN |
1486-75-5, 1501-82-2 | |
Record name | cyclododecene, (e)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclododecene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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